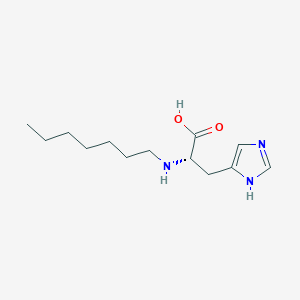

N-Heptyl-L-histidine

Description

Structure

3D Structure

Properties

CAS No. |

58813-20-0 |

|---|---|

Molecular Formula |

C13H23N3O2 |

Molecular Weight |

253.34 g/mol |

IUPAC Name |

(2S)-2-(heptylamino)-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C13H23N3O2/c1-2-3-4-5-6-7-15-12(13(17)18)8-11-9-14-10-16-11/h9-10,12,15H,2-8H2,1H3,(H,14,16)(H,17,18)/t12-/m0/s1 |

InChI Key |

VPDDTMZEKMEHEB-LBPRGKRZSA-N |

Isomeric SMILES |

CCCCCCCN[C@@H](CC1=CN=CN1)C(=O)O |

Canonical SMILES |

CCCCCCCNC(CC1=CN=CN1)C(=O)O |

Origin of Product |

United States |

Supramolecular Self Assembly of N Heptyl L Histidine and Its Analogues

Fundamental Driving Forces for Molecular Self-Assembly

The spontaneous organization of molecules into ordered superstructures is a complex process governed by a delicate balance of several non-covalent interactions. In the case of N-Heptyl-L-histidine and similar amphiphilic molecules, the interplay between hydrogen bonding, hydrophobic effects, aromatic stacking, and other weak forces dictates the final morphology and stability of the assembled structures.

Hydrogen bonds are highly directional and specific interactions that play a pivotal role in defining the structure of biological macromolecules and their self-assembly. In the context of histidine derivatives, the imidazole (B134444) ring, with its proton-donating and accepting capabilities, is a key player in forming extensive hydrogen-bonding networks. nih.govnih.gov The N-H groups of the imidazole ring and the backbone amide can act as hydrogen bond donors, while the nitrogen atoms of the imidazole ring and the carbonyl oxygen of the amide can act as acceptors. nih.govnih.gov

Table 1: Key Hydrogen Bonding Interactions in Histidine-based Self-Assembly

| Donor Group | Acceptor Group | Role in Self-Assembly |

|---|---|---|

| Imidazole N-H | Imidazole N | Directional linkage between molecules |

| Backbone N-H | Backbone C=O | Formation of β-sheet like structures |

| Carboxyl O-H | Imidazole N | Intermolecular connections |

| Imidazole C-H | Carbonyl O | Weaker, but significant contribution to stability rsc.orgrsc.org |

Hydrophobic interactions are a major driving force for the self-assembly of amphiphilic molecules in aqueous environments. The N-heptyl chain of this compound is a significant hydrophobic component. In water, these nonpolar alkyl chains tend to minimize their contact with water molecules, leading to their aggregation and the formation of a hydrophobic core. nih.gov This entropic effect is a primary driver for the initial association of molecules. The length of the alkyl chain has a direct impact on the strength of these hydrophobic interactions and can influence the size and shape of the resulting self-assembled nanostructures. nih.govnih.gov

The aromatic imidazole ring of histidine contributes to the stability of the assembly through π-π stacking interactions. nih.govacs.org These interactions occur when the electron-rich π-orbitals of adjacent aromatic rings overlap. While individually weaker than hydrogen bonds, the cumulative effect of multiple π-π stacking interactions along an assembly can be substantial. nih.gov The geometry of this stacking, whether face-to-face or edge-to-face, can influence the packing of the molecules and the final morphology of the nanostructure. nih.gov In histidine-containing peptides, the inclusion of other aromatic amino acids can further enhance these interactions and direct the formation of specific structures like amyloid-like fibrils. nih.gov

Electrostatic interactions, including ion pairing and dipole-dipole interactions, are also significant in the self-assembly of charged or polar molecules. The imidazole ring of histidine has a pKa of approximately 6.0, meaning its charge state is sensitive to the pH of the surrounding environment. nih.gov At pH values below its pKa, the imidazole ring is protonated and carries a positive charge, leading to electrostatic repulsion between molecules which can hinder assembly. Conversely, at pH values above the pKa, the ring is neutral, which can facilitate aggregation. This pH-responsiveness is a key feature of histidine-based self-assembling systems, allowing for dynamic control over the assembly and disassembly processes. nih.gov

Structural Morphologies of Self-Assembled Architectures

The interplay of the aforementioned driving forces can lead to a variety of well-defined supramolecular structures. The specific morphology is a result of the molecule's intrinsic properties, such as the length of the alkyl chain and the chirality of the amino acid, as well as external conditions like pH, temperature, and solvent composition.

The directional nature of hydrogen bonding and the propensity for β-sheet formation often lead to the growth of one-dimensional (1D) nanostructures such as fibers and ribbons. nih.gov In many histidine-containing peptide systems, molecules first assemble into protofilaments, which then associate laterally to form mature fibrils. nih.gov The hydrophobic interactions of the heptyl chains would likely drive the initial aggregation, while the hydrogen bonding and π-π stacking interactions would provide the directional growth and stability of these fibrous structures. The width and twisting of these nanoribbons can be influenced by the chirality of the L-histidine and the packing of the alkyl chains.

Under certain conditions, one-dimensional fibrillar structures can further organize into two-dimensional (2D) nanosheets. This can occur through the lateral association of nanoribbons. Studies on L-histidine have shown its ability to self-assemble into nanosheet structures in aqueous environments at physiological pH and temperature. nih.govnih.govresearchgate.netresearchgate.net

Furthermore, the hierarchical self-assembly of histidine-functionalized peptide amphiphiles can lead to the formation of nanotubes. acs.orgnih.gov This process often involves a structural transition from nanosheets to closed nanotubes, which can be triggered by changes in pH that affect the hydrogen-bonding capacity and π-π stacking of the imidazole ring. acs.orgnih.gov The amphiphilic nature of this compound, with its distinct hydrophobic alkyl tail and hydrophilic histidine headgroup, makes it a prime candidate for the formation of such bilayered structures, where the hydrophobic chains are sequestered from the aqueous environment in the interior of the nanotube wall.

Table 2: Summary of Self-Assembled Morphologies and Influencing Factors

| Morphology | Primary Driving Forces | Key Influencing Factors |

|---|---|---|

| Fibrous Structures/Nanoribbons | Hydrogen Bonding, Hydrophobic Interactions, π-π Stacking | Molecular chirality, pH, Temperature |

| Nanosheets | Lateral association of fibrils/ribbons | Concentration, Solvent conditions |

| Nanotubes | Hierarchical assembly of nanosheets, Hydrophobic effect | pH-induced structural transitions, Molecular amphiphilicity |

Transition to Micellar and Vesicular Aggregates

The self-assembly of this compound and its analogues is a complex process that can lead to a variety of supramolecular structures, including micelles and vesicles. The transition between different aggregate forms is often triggered by environmental cues such as temperature or the presence of specific ions. For instance, certain histidine-containing elastin-like polypeptide (ELP) diblock copolymers demonstrate a temperature-induced transition. tue.nl As the temperature increases, hydrophobic interactions drive the formation of micellar nanoparticles, which are characterized by a collapsed hydrophobic core surrounded by a solvated hydrophilic corona. tue.nl This transition is observable through a linear increase in absorbance between 25 and 45 °C. tue.nl However, upon further heating above 47 °C, these nanoparticles can transition into larger aggregates. tue.nl

The specific morphology of the self-assembled structures is also highly dependent on the molecular architecture of the building blocks. A study comparing two lipopeptides with the same amino acid sequence but reversed chain attachment (one with a C-terminal alkyl chain, PAEPKI-C16, and one with an N-terminal chain, C16-IKPEAP) revealed significant differences in their aggregation behavior. acs.org While the C16-IKPEAP variant forms spherical micelles, the PAEPKI-C16 analogue, which has a free N-terminal proline, self-assembles into highly elongated β-sheet fibril structures, particularly at pH values between 8 and 12. acs.org This demonstrates that subtle changes in molecular design can completely shift the equilibrium from micellar to fibrillar aggregates. acs.org

pH-Modulated Self-Assembly Processes and Charge Transition Behavior

The imidazole side group of histidine, with a pKa around 6.0, makes its self-assembly processes highly sensitive to changes in pH. ucl.ac.uk This pH-responsiveness is a key feature in the supramolecular chemistry of this compound and its analogues, allowing for precise control over the formation and dissociation of aggregates. ucl.ac.uklu.se The protonation state of the imidazole ring directly influences the charge of the molecule, thereby modulating intermolecular interactions such as hydrogen bonding and electrostatic forces. nih.govnih.gov

At pH values below the pKa, the imidazole group is protonated and positively charged, which can lead to electrostatic repulsion and disassembly of aggregates. tue.nllu.se Conversely, as the pH increases above 6.0, the imidazole group becomes deprotonated and neutral. tue.nlresearchgate.net This charge transition reduces electrostatic repulsion and enhances hydrophobic and hydrogen-bonding interactions, promoting self-assembly into more ordered structures like nanofibers, nanosheets, or nanotubes. lu.senih.gov For example, histidine-functionalized peptide amphiphiles have been shown to undergo a structural transition from nanosheets to closed nanotubes as the solution pH increases. nih.govsemanticscholar.org This transition is attributed to the enhanced hydrogen-bonding capacity and π-π stacking of the neutral imidazole ring. nih.govsemanticscholar.org

This pH-dependent behavior is critical for applications such as drug delivery, where a change in pH (e.g., in the endosomal environment) can trigger the disassembly of a nanocarrier and the release of its payload. lu.seresearchgate.net Studies on histidine-containing multidomain peptides (MDPs) have shown that those with histidine residues in the hydrophobic core disassemble at pH values below physiological levels but form stable nanofibers at higher pH. lu.se Similarly, poly(L-histidine) derivatives demonstrate a sudden precipitation out of aqueous solution above pH 6.0 due to the deprotonation of the imidazole groups. researchgate.net The precise positioning of histidine within a peptide sequence can also fine-tune this pH-responsiveness, enhancing the desired assembly and disassembly characteristics for specific applications. nih.gov

| System | Behavior at Acidic pH (pH < 6.5) | Behavior at Neutral/Basic pH (pH > 6.5) | Key Transition Mechanism | Reference |

|---|---|---|---|---|

| Histidine-rich ELP Nanoparticles | Disassembly of particles | Formation of stable nanoparticles | Protonation/deprotonation of histidine residues | tue.nl |

| Histidine-Functionalized Peptide Amphiphiles | Formation of nanosheets | Transition to closed nanotubes | Enhanced hydrogen bonding and π-π stacking of neutral imidazole | nih.govsemanticscholar.org |

| Multidomain Peptides (Histidine in hydrophobic face) | Disassembly | Formation of nanofibers | Change in hydrophobic/hydrophilic balance due to charge state | lu.se |

| Aminated Poly(L-histidine) | Soluble | Precipitation from solution | Deprotonation of imidazole groups leading to aggregation | researchgate.net |

Characterization Techniques for Supramolecular Assemblies

Microscopic techniques are indispensable for the direct visualization of the morphology of supramolecular assemblies. Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Field Emission Scanning Electron Microscopy (FESEM) provide crucial insights into the size, shape, and hierarchical organization of structures formed by this compound and its analogues.

Studies on L-histidine have utilized SEM to reveal its self-assembly into nanosheet structures in water at physiological pH and temperature. nih.govresearchgate.net FESEM and TEM have been employed to study self-assembling peptides, showing remarkable morphological features such as crystalline nanorods and twisted nanofibers. researchgate.net For instance, one highly crystalline peptide was observed to form self-assembled crystalline nanorods with an average width of 1.2 µm and lengths of several micrometers. researchgate.net Cryo-TEM has been used to visualize micellar nanoparticles formed by histidine-containing elastin-like polypeptides, revealing well-defined spherical structures around 40 nm in diameter. tue.nl These direct imaging methods are essential for correlating molecular design with the resulting supramolecular architecture and for understanding the transitions between different morphological states, such as the pH-induced formation of nanotubes from nanosheets in histidine-functionalized peptide amphiphiles. ucl.ac.uknih.gov

A suite of spectroscopic techniques is employed to probe the molecular interactions and structural details of self-assembled systems at various length scales.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the self-assembly process in solution. 1D ¹H NMR and Diffusion Ordered Spectroscopy (DOSY) have been used to confirm the self-assembly of L-histidine in water, showing that both the aromatic and aliphatic parts of the molecule contribute to the process. nih.govresearchgate.net Time-dependent NMR experiments can also track the kinetics of assembly. nih.govresearchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR) provides information about the secondary structure and hydrogen bonding within the assemblies. It is often used to characterize the formation of β-sheet structures, which are common in peptide-based hydrogels. researchgate.net

Circular Dichroism (CD) is particularly useful for analyzing the secondary structure (e.g., α-helix, β-sheet) and chiral organization of peptide-based assemblies. nih.gov For amyloidogenic peptides, CD spectra can indicate a combination of α-helix and other conformations prior to assembly. nih.gov

X-Ray Diffraction (XRD) , including Small-Angle X-Ray Scattering (SAXS) and Wide-Angle X-Ray Scattering (WAXS), reveals information about the crystalline nature and molecular packing within the aggregates. researchgate.net SAXS is used to determine the size and shape of nanostructures, such as the radius of peptide-based fibers, while XRD can confirm the lamellar or ribbon-like packing of amphiphiles. acs.orgnih.govresearchgate.net

Together, these spectroscopic methods provide a comprehensive picture of the self-assembly process, from the initial molecular interactions to the final hierarchical structure. nih.govnih.govresearchgate.net

Rheology is the study of the flow and deformation of matter, and it is crucial for characterizing the mechanical properties of hydrogels formed by the self-assembly of molecules like this compound. These measurements provide quantitative data on gel strength, stiffness, and stability, which are critical for potential applications. researchgate.netnih.gov

The mechanical properties of hydrogels are typically assessed by measuring the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. nih.gov A series of rheological tests, including time sweeps, strain sweeps, and frequency sweeps, are performed to determine key parameters like the gelation time and the equilibrium modulus. nih.gov

For hydrogels formed from L-histidine derivatives, rheological studies have shown that the mechanical strength often increases with the length of the hydrocarbon chain attached to the molecule. researchgate.net For example, hydrogels of Nα-(4-n-alkyloxybenzoyl)-L-histidine derivatives exhibit high yield stress values (>1000 Pa), indicating significant strength. researchgate.net The gel-to-sol transition temperature (Tgs), another important parameter determined by rheology, is also influenced by molecular structure, with longer alkyl chains leading to more thermally stable gels. researchgate.net This characterization is essential for designing materials with specific mechanical responses for various applications. nih.govmdpi.com

| Parameter | Observation | Influencing Factor | Reference |

|---|---|---|---|

| Mechanical Strength (Yield Stress) | Increases with hydrocarbon chain length; can exceed 1000 Pa | Hydrophobic interactions and molecular packing | researchgate.net |

| Gel-to-Sol Transition Temperature (Tgs) | Increases with hydrocarbon chain length; can be above physiological temperature (37°C) | Strength of intermolecular forces | researchgate.net |

| Gelation Time | Determined via time sweep experiments | Concentration, temperature, pH | nih.gov |

| Equilibrium Modulus | Determined via frequency and strain sweeps | Cross-linking density and polymer concentration | nih.govnih.gov |

Kinetic and Thermodynamic Studies of Self-Assembly Processes

Understanding the kinetic and thermodynamic driving forces behind self-assembly is fundamental to controlling the formation of desired supramolecular structures. These studies elucidate the mechanism of aggregation and the stability of the resulting assemblies. nih.govdtu.dk

The self-assembly of amino acids and peptides is often a nucleation-dependent process. nih.gov Thermodynamic parameters can be determined through various methods, such as measuring the solubility as a function of temperature or using isothermal titration calorimetry (ITC). dtu.dknih.gov For instance, ITC studies on the co-assembly of L-histidine and L-phenylalanine indicated that the formation of the co-assembled structures was entropically driven. nih.gov The aggregation propensity, as measured by the critical monomer concentration, is strongly influenced by the size and chemical nature of the assembling molecule, with larger or more hydrophobic molecules generally showing a higher tendency to aggregate. nih.gov This is attributed to a larger decrease in free energy upon aggregation. nih.gov

Kinetic studies, often performed using real-time NMR or turbidity measurements, provide insights into the rate of assembly. nih.govresearchgate.netnih.gov For L-histidine, real-time ¹H NMR experiments have shown that the change in chemical shift values during self-assembly follows a monoexponential or biexponential decay pathway, indicating a process that involves an initial fast phase followed by a slower phase as the system approaches equilibrium. researchgate.net The kinetics of assembly can be influenced by factors such as concentration, temperature, and pH. nih.govdtu.dk These fundamental studies are crucial for understanding how to manipulate reaction conditions to favor either kinetic or thermodynamic products, thereby controlling the final structure and properties of the self-assembled material. mdpi.com

Metal Ion Chelation and Coordination Chemistry of N Heptyl L Histidine Derivatives

Mechanism of Histidine-Mediated Metal Ion Coordination

The coordination of metal ions by histidine and its derivatives is a multifaceted process governed by the electronic properties of the imidazole (B134444) ring and the surrounding environmental conditions. The N-heptyl group, being a saturated alkyl chain, does not directly participate in the coordination but can influence the solubility and aggregation behavior of the resulting metal complexes.

The imidazole side chain of histidine contains two nitrogen atoms, Nπ (N-1) and Nτ (N-3), which can act as Lewis bases, donating lone pairs of electrons to coordinate with metal ions. mdpi.com Metal binding can only occur when a proton is lost from at least one of these nitrogen atoms. mdpi.com The specificity for a particular nitrogen atom (Nδ1 or Nε2 in protein nomenclature) can be influenced by steric factors and the electronic environment. nih.gov In many protein structures, when a metal ion binds, the ND1-protonated form is predominant, making NE2 the ligand atom. nih.gov The coordination can involve one or both of the deprotonated nitrogen atoms, and histidine can coordinate with a wide variety of divalent transition metal ions, including Zn(II), Ni(II), Cu(II), Fe(II), Co(II), and Mn(II). mdpi.com

The coordination number and the resulting geometry of the metal complex are highly dependent on the specific metal ion. For instance, Zn(II) ions typically favor a tetrahedral geometry, whereas Ni(II) ions often adopt a square pyramidal or octahedral coordination. mdpi.com The stability of these metal-histidine complexes varies depending on the metal ion.

Stability Constants of Divalent Metal Ion Complexes with Histidine

| Metal Ion | Log β (ML) | Log β (ML₂) |

|---|---|---|

| Mn(II) | 3.1 | 5.7 |

| Fe(II) | 4.1 | 7.3 |

| Co(II) | 5.2 | 9.1 |

| Ni(II) | 6.0 | 10.8 |

| Cu(II) | 10.2 | 18.3 |

| Zn(II) | 4.9 | 9.0 |

The metal-binding affinity of histidine derivatives is strongly dependent on the pH of the solution. The imidazole ring of histidine has a pKa value of approximately 6.0-6.5. mdpi.comnih.gov Below this pKa, the imidazole ring is protonated and positively charged, which electrostatically repels positively charged metal ions, thus inhibiting coordination. nih.gov As the pH increases above the pKa, the imidazole ring becomes deprotonated, making the nitrogen atoms available for metal binding. mdpi.com

At a physiological pH of around 7.4, histidine is an efficient chelator for metal ions like Zn(II), Cu(II), and Fe(III). nih.gov Studies have shown that for some systems, the attachment of Ni(II) ions is greatest at pH 8.0. researchgate.net The coordination geometry can also be affected by pH. For instance, in the case of silver-histidine complexes, different coordination modes are observed at different pH values. unifr.ch At near-neutral pH, silver ions can be bound by the neutral imidazole side-chains, but as the pH decreases, protonation of the imidazole ring can lead to the release of the bound metal ions. unifr.ch This pH-dependent behavior is crucial for the design of stimuli-responsive materials.

Design and Characterization of Histidine-Based Metallogels and Adsorbents

The ability of histidine derivatives to form coordination complexes with metal ions has been harnessed to create functional materials such as metallogels and adsorbents. The amphiphilic nature of N-Heptyl-L-histidine makes it a particularly interesting candidate for the formation of self-assembled structures that can be crosslinked by metal ions.

Metallogels are a class of soft materials where metal-ligand coordination bonds serve as the crosslinking points in a polymer or low-molecular-weight gelator network. The dynamic and reversible nature of these coordination bonds can impart unique properties to the gels, such as self-healing. When the gel is damaged, the coordination bonds can break and then reform, allowing the material to repair itself.

While specific studies on this compound metallogels are not widely available, research on other amphiphilic histidine derivatives provides valuable insights. For example, a hydro-metallogel formed from an amphiphilic L-histidine derivative and Fe(III) ions has been shown to exhibit both shear-triggered self-healing and shrinkage properties. Upon mechanical stress, the gel collapses into a sol, but it can recover to its gel state within a minute upon resting. Interestingly, this self-healed gel does not exhibit the shrinkage observed in the initially formed gel.

The chelating properties of histidine derivatives also make them suitable for use as adsorbents for the removal of metal ions and other target molecules from solutions. Histidine-functionalized materials have been shown to be effective in adsorbing various pollutants. For example, L-histidine immobilized on montmorillonite (B579905) has demonstrated a high adsorption capacity for As(III). rsc.org The adsorption process is often pH-dependent, with maximum adsorption occurring near the isoelectric point of the amino acid. researchgate.net

The introduction of a heptyl group in this compound would be expected to enhance its affinity for nonpolar molecules through hydrophobic interactions. This could make this compound-based adsorbents particularly useful for the removal of organic pollutants from aqueous environments.

Adsorption Capacities of Histidine-Functionalized Materials

| Adsorbent | Target Molecule | Maximum Adsorption Capacity (mg/g) |

|---|---|---|

| L-Histidine immobilized montmorillonite | As(III) | 87.7 |

| Cyano-functionalized SBA-15 | L-Histidine | ~70 |

| Kaolinite modified by histidine | Cadmium(II) | Increased from 78.6% to 91.8% removal |

This table summarizes the adsorption capacities of different histidine-functionalized materials for various target molecules. rsc.orgresearchgate.netresearchgate.net

Spectroscopic Probing of Metal-Histidine Coordination Complexes

A variety of spectroscopic techniques are employed to elucidate the structure and coordination environment of metal-histidine complexes. These methods provide valuable information on the identity of the coordinating atoms, the geometry of the complex, and the nature of the metal-ligand bond.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these complexes in solution. ¹H NMR can be used to monitor changes in the chemical shifts of the imidazole protons upon metal binding, providing evidence for coordination. rsc.org For instance, the disappearance of the histidine ε-CH proton signal upon addition of Cu(II) confirms the involvement of the imidazole ring in coordination. rsc.org Furthermore, ¹³C NMR chemical shifts, particularly the difference between δ{¹³C(ε1)} and δ{¹³C(δ2)}, can serve as a reliable marker for the coordination mode (Nδ1 vs. Nε2) of zinc-ligated histidines. nih.gov

Raman spectroscopy provides insights into the vibrational modes of the metal-histidine complex. Changes in the Raman bands of the imidazole ring upon metal incorporation can confirm coordination. For example, in a study of a histidine-containing tetrapeptide, the imidazole stretching modes shifted upon copper binding. nih.gov Specific bands in the UV resonance Raman spectra of Cu, Zn superoxide (B77818) dismutase have been attributed to the vibrations of metal-bound histidine ligands. acs.org

Other spectroscopic techniques such as UV-Visible (UV-Vis) spectroscopy, Electron Paramagnetic Resonance (EPR), and X-ray Absorption Spectroscopy (XAS) also provide crucial information. UV-Vis spectroscopy can be used to monitor the formation of the complex and determine its stoichiometry. EPR is particularly useful for studying complexes with paramagnetic metal ions like Cu(II), providing details about the metal's coordination environment. XAS can give precise information about the bond lengths and coordination number of the metal ion.

Key Spectroscopic Data for Metal-Histidine Complexes

| Technique | Observable | Information Gained |

|---|---|---|

| ¹H NMR | Chemical shift changes of imidazole protons | Confirmation of coordination, identification of binding site |

| ¹³C NMR | Chemical shift difference δ{¹³C(ε1)} - δ{¹³C(δ2)} | Determination of Nδ1 vs. Nε2 coordination mode |

| Raman | Shifts in imidazole ring vibrational modes | Confirmation of metal-ligand bond formation |

| UV-Vis | Changes in absorbance spectra | Stoichiometry of the complex, stability constants |

| EPR | g-values and hyperfine coupling constants | Coordination geometry and environment of paramagnetic metals |

This table summarizes key spectroscopic techniques and the information they provide for the characterization of metal-histidine complexes. rsc.orgnih.govnih.govacs.org

Interactions of N Heptyl L Histidine with Biomembranes and Membrane Mimics

Amphiphilic Nature and Interfacial Localization in Lipid Environments

N-Heptyl-L-histidine is an amphiphilic molecule, possessing both a hydrophilic L-histidine headgroup and a hydrophobic heptyl tail. This dual nature dictates its behavior in aqueous and lipid environments, driving it to partition at the interface between these two phases. The self-assembly of such amphiphilic molecules is a fundamental process in creating structured nanomaterials. acs.org The geometry of the molecule, specifically the relative volumes of its hydrophilic and hydrophobic parts, influences the morphology of the aggregates they form, which can range from micelles to bilayers. acs.org

The histidine residue itself, with its imidazole (B134444) side chain, contributes to the molecule's interfacial activity. nih.govacs.org The pKa of the imidazole side chain, which is in the physiological pH range, allows for changes in its protonation state, which in turn modulates the amphiphilicity and membrane topology of histidine-containing molecules. nih.govacs.org At the membrane-water interface, the aromatic imidazole ring and the potential for positive charge (when protonated) enable interactions with lipid headgroups. nih.gov This is a key factor in promoting the localization of such molecules at the membrane interface. nih.gov In the context of peptides, tryptophan and histidine residues are known to anchor the peptide to the bilayer interface. researchgate.net

The localization of this compound at the membrane interface is a crucial first step for its potential biological effects. This positioning allows the molecule to interact with both the polar headgroups of the lipids and the nonpolar acyl chains within the membrane's hydrophobic core. This interfacial anchoring is a common feature of many membrane-active molecules and is essential for their function.

Modulation of Membrane Structure and Dynamics by Histidine-Containing Peptides

Histidine-containing peptides can significantly modulate the structure and dynamics of lipid membranes. mdpi.comhawaii.edu The presence of histidine residues, often in conjunction with other amino acids, can induce changes in membrane curvature, fluidity, and permeability. mdpi.comnih.gov

For instance, some histidine-rich peptides can adopt different orientations within the membrane depending on the pH. nih.gov At acidic pH, they may align parallel to the membrane surface, while at neutral pH, they can assume a transmembrane orientation. nih.gov This change in orientation can lead to the formation of higher-order structures and affect the local density of the peptides within the membrane. nih.gov The interaction is often preferential for negatively charged lipids, a common component of bacterial membranes. nih.govgoogle.com.na

Thermodynamic and Kinetic Aspects of Membrane Association

The association of molecules like this compound with lipid membranes is governed by thermodynamic and kinetic principles. Isothermal titration calorimetry (ITC) is a powerful technique used to elucidate the thermodynamics of such binding processes. nih.gov ITC studies on histidine-containing peptides have revealed that membrane binding can be a multi-step process involving conformational changes, such as a coil-to-helix transition, and deprotonation events upon insertion into the nonpolar membrane environment. nih.gov

The binding affinity of these molecules for membranes is often dominated by electrostatic attractions, especially when interacting with negatively charged lipids. nih.gov The Langmuir adsorption model and the surface partition/Gouy-Chapman model are often used to analyze binding isotherms and quantify the interaction. nih.gov These models can provide insights into the stoichiometry of binding and the role of electrostatics in the association process. nih.gov

Table 1: Example Thermodynamic and Kinetic Parameters for Peptide-Membrane Interactions This table presents hypothetical data to illustrate the types of parameters obtained from thermodynamic and kinetic studies. Actual values for this compound would require specific experimental determination.

| Parameter | Value | Technique | Description |

|---|---|---|---|

| Dissociation Constant (K_d) | 18.5 nM - 37.5 nM | Fluorescence Spectroscopy | Measures the equilibrium between the bound and unbound state of the molecule. mpg.de |

| Association Rate Constant (k_a) | 1 x 10^5 M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) | Rate at which the molecule binds to the membrane. acs.org |

| Dissociation Rate Constant (k_d) | 1 x 10⁻³ s⁻¹ | Surface Plasmon Resonance (SPR) | Rate at which the molecule unbinds from the membrane. acs.org |

| van't Hoff Enthalpy (ΔH°) | -11 kcal/mol | Isothermal Titration Calorimetry (ITC) | Enthalpy change associated with the binding process. nih.govpsu.edu |

Spectroscopic and Biophysical Techniques for Membrane Interaction Studies (e.g., Solid-State NMR, Fluorescence Spectroscopy)

A variety of spectroscopic and biophysical techniques are employed to study the intricate details of how molecules like this compound interact with membranes.

Solid-State Nuclear Magnetic Resonance (ssNMR) is a powerful tool for obtaining high-resolution structural and dynamic information about membrane-associated molecules in a lipid bilayer environment. rhhz.netmeihonglab.comscirp.org By using isotopically labeled molecules (e.g., with ²H, ¹³C, or ¹⁵N), ssNMR can determine the orientation, depth of insertion, and dynamics of the molecule within the membrane. nih.govnih.govbiorxiv.org For instance, ²H NMR spectra of labeled alanine (B10760859) residues within a peptide can reveal the tilt angle of a transmembrane helix. nih.gov ¹⁵N ssNMR can provide direct information about the alignment of a peptide's backbone relative to the membrane normal. scirp.org

Fluorescence Spectroscopy is another versatile technique for probing membrane interactions. researchgate.netacs.org The intrinsic fluorescence of tryptophan residues or the use of fluorescent probes attached to the molecule of interest can provide information on the molecule's partitioning into the membrane, its local environment, and its accessibility to quenchers. nih.gov An increase in fluorescence intensity and a blue shift in the emission maximum are often indicative of the molecule moving into a more hydrophobic environment, such as the membrane interior. nih.gov Fluorescence resonance energy transfer (FRET) assays can be used to monitor processes like membrane fusion and lipid mixing. nih.gov

Other important techniques include:

Circular Dichroism (CD) Spectroscopy: Used to assess the secondary structure of peptides (e.g., α-helix, β-sheet) upon interaction with membranes. nih.govnih.gov

Atomic Force Microscopy (AFM): Provides nanoscale visualization of how membrane morphology is altered by the presence of interacting molecules. researchgate.net

Small-Angle X-ray Scattering (SAXS): Can be used to characterize the structure of lipid-peptide complexes. mdpi.com

Table 2: Overview of Biophysical Techniques for Studying Membrane Interactions

| Technique | Information Obtained | Example Application |

|---|---|---|

| Solid-State NMR | Molecular orientation, dynamics, depth of insertion. meihonglab.comscirp.org | Determining the tilt angle of a transmembrane peptide. nih.gov |

| Fluorescence Spectroscopy | Binding affinity, local environment, membrane partitioning. researchgate.net | Measuring the partition coefficient of a peptide into lipid vesicles. nih.gov |

| Circular Dichroism | Secondary structure (α-helix, β-sheet). nih.gov | Observing the coil-to-helix transition of a peptide upon membrane binding. nih.gov |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters (ΔH, K_d). nih.gov | Quantifying the enthalpy of binding of a peptide to liposomes. nih.gov |

| Surface Plasmon Resonance (SPR) | Kinetic parameters (k_a, k_d). nih.gov | Measuring the association and dissociation rates of a peptide from a lipid monolayer. nih.gov |

Bioconjugation Strategies Involving Histidine Moieties

Chemoselective Functionalization of Native Histidine Residues

The selective chemical modification of proteins, or bioconjugation, is a powerful tool for introducing new functionalities, such as fluorescent labels or therapeutic agents. researchgate.net While cysteine and lysine (B10760008) are common targets due to their high nucleophilicity, the development of methods for the chemoselective functionalization of less reactive amino acids like histidine has been a growing area of research. chemrxiv.org The unique reactivity of histidine's imidazole (B134444) ring presents both opportunities and challenges for achieving site-specific modifications in complex protein environments. rsc.orgchemrxiv.org

Achieving site-selective labeling of histidine residues within a native protein, which contains multiple other reactive amino acids, requires carefully designed reagents and methodologies. researchgate.net The challenge lies in developing reactions that are highly specific to the imidazole side chain of histidine under biocompatible conditions. researchgate.net

Recent advancements have led to several innovative strategies:

Photoactivated Reactions: The distinct electronic properties of the imidazole ring make it amenable to photoactivated labeling. rsc.org For instance, visible-light-driven activation of thioacetals can generate an electrophilic thionium (B1214772) intermediate that reacts specifically with the Nτ-position of the histidine imidazole ring. rsc.org

Radical-Mediated C-H Functionalization: The resurgence of radical chemistry has provided new tools for modifying the C2 position of histidine. nih.gov This approach allows for the late-stage functionalization of peptides with a high degree of selectivity, even in unprotected peptides in aqueous solutions. nih.gov

Metal-Catalyzed Cross-Coupling: The Chan-Lam coupling reaction, catalyzed by copper, has been adapted for the chemoselective N-derivatization of histidine in unprotected peptides using boronic acids. acs.org This method demonstrates high chemoselectivity and is applicable for attaching various functional molecules. acs.org

Bis-alkylation Reagents: Reagents like PEG-mono-sulfone can achieve site-selective conjugation at histidine residues through a bis-alkylation mechanism, particularly effective for modifying histidine tags. researchgate.net

The design of these reagents often involves creating electrophilic species that are uniquely reactive towards the histidine imidazole ring or employing catalysts that direct the reaction to a specific site on the histidine residue. rsc.orgchemrxiv.orgnih.gov The goal is to create stable, covalent linkages without altering the protein's native structure and function. researchgate.net

Interactive Table 1: Methodologies for Site-Selective Histidine Labeling

| Methodology | Reagent Type | Target Site on Histidine | Key Features | Reference |

|---|---|---|---|---|

| Photoactivated Labeling | Thioacetals | Nτ-position | Visible-light driven, highly specific | rsc.org |

| Radical-Mediated C-H Functionalization | Aliphatic sulfinate salts | C2-position | Selective for complex, unprotected peptides | nih.gov |

| Chan-Lam Coupling | Boronic acids | Imidazole Nitrogen | Copper-catalyzed, highly chemoselective | acs.org |

| Bis-alkylation | PEG-mono-sulfone | Imidazole Nitrogens | Effective for His-tags | researchgate.net |

Mimicry of Post-Translational Modifications for Bioconjugation

Post-translational modifications (PTMs) are crucial for regulating protein function, and mimicking these natural processes offers a powerful strategy for developing novel bioconjugation methods. nih.gov Histidine undergoes various PTMs, including phosphorylation and methylation, which are essential for cellular signaling and protein stability. rsc.orgcellsignal.com

Inspired by histidine phosphorylation, a naturally occurring but less common PTM, researchers have developed thiophosphorodichloridate reagents. chemrxiv.org These reagents mimic the phosphorylation process to achieve fast and selective labeling of histidine residues under mild conditions. chemrxiv.org This strategy is particularly effective for modifying His-tags and allows for the subsequent attachment of various payloads using bioorthogonal "click" chemistry. chemrxiv.org By emulating a natural biological process, this approach provides a bio-inspired route to protein functionalization that can offer high selectivity and biocompatibility. chemrxiv.orgnih.gov

Utilization of Histidine-Tags for Protein Functionalization and Purification

The polyhistidine-tag (His-tag) is one of the most widely used affinity tags for recombinant protein purification. cytivalifesciences.comcube-biotech.com A His-tag consists of a sequence of at least six histidine residues, typically fused to the N- or C-terminus of a protein. wikipedia.org This engineered motif provides a specific target for both purification and functionalization, as it is not commonly found in naturally occurring proteins. rsc.org

Immobilized Metal Ion Affinity Chromatography (IMAC) is the primary method for purifying His-tagged proteins. cytivalifesciences.comnih.gov The principle of IMAC is based on the strong interaction between the imidazole rings of the histidine residues and chelated, immobilized divalent metal ions. cytivalifesciences.comhuji.ac.il

The process involves the following key steps:

Matrix and Chelator: A solid support matrix, such as agarose (B213101) beads, is derivatized with a chelating agent like nitrilotriacetic acid (NTA) or iminodiacetic acid (IDA). thermofisher.comanatrace.com

Metal Ion Loading: The chelating resin is "charged" with divalent metal ions, most commonly nickel (Ni²⁺) or cobalt (Co²⁺). huji.ac.ilthermofisher.com These metal ions are held by the chelator, leaving some coordination sites available.

Binding: When a cell lysate containing the His-tagged protein is passed through the IMAC column, the imidazole groups of the multiple histidine residues in the tag coordinate with the immobilized metal ions, leading to the selective binding of the target protein to the resin. cytivalifesciences.comanatrace.com This interaction is strong and specific, especially at a neutral to slightly basic pH. cube-biotech.com

Washing: Non-specifically bound proteins are washed away, often using a buffer containing a low concentration of imidazole to outcompete weak, non-specific interactions. cytivalifesciences.com

Elution: The purified His-tagged protein is then eluted from the column by disrupting the metal-histidine interaction. thermofisher.com This is typically achieved by using a high concentration of a competitive agent like imidazole, which displaces the His-tag from the metal ions, or by lowering the pH to protonate the histidine residues, thereby reducing their affinity for the metal ions. cytivalifesciences.comnih.gov

Interactive Table 2: Key Components of IMAC for His-tagged Protein Purification

| Component | Description | Common Examples | Reference |

|---|---|---|---|

| Solid Support | The inert matrix to which the chelator is attached. | Agarose beads, magnetic particles | thermofisher.com |

| Chelating Agent | A molecule that binds tightly to the metal ion. | Nitrilotriacetic acid (NTA), Iminodiacetic acid (IDA) | thermofisher.comanatrace.com |

| Metal Ion | The divalent cation that coordinates with the His-tag. | Nickel (Ni²⁺), Cobalt (Co²⁺) | huji.ac.il |

| Elution Agent | A compound used to release the bound protein. | Imidazole, low pH buffer | cytivalifesciences.comnih.gov |

Effects of Tag Length and Position on Protein Expression and Properties

The length and position of the His-tag can have significant effects on the expression, purification, and properties of the recombinant protein. researchgate.net

Tag Length: The number of histidine residues in the tag, which can range from four to ten or more, influences the binding affinity to the IMAC resin. cube-biotech.comwikipedia.org Longer tags generally provide a higher affinity, which can be advantageous for purifying low-expression proteins or for performing more stringent washes to increase purity. cube-biotech.com However, longer tags may also have a greater negative impact on protein expression levels. researchgate.net

Interactive Table 3: Summary of His-Tag Design Considerations

| Parameter | Effect on Protein | Considerations | Reference |

|---|---|---|---|

| Tag Length | Affects binding affinity to IMAC resin and potentially expression levels. | Longer tags (e.g., 10xHis) have higher affinity but may reduce expression. Shorter tags (e.g., 6xHis) are standard. | researchgate.netcube-biotech.com |

| Tag Position | Can influence protein folding, solubility, activity, and oligomerization. | N-terminus and C-terminus are common. The best position is protein-dependent and often requires experimental testing. | researchgate.netwikipedia.org |

N Heptyl L Histidine As a Chemical Probe in Biochemical Research

Principles of Chemical Probe Design for Histidine

The design of chemical probes targeting specific amino acid residues is a cornerstone of chemical biology, enabling the investigation of protein function and interactions. Histidine presents a particularly interesting yet challenging target for chemical probe development. acs.org The imidazole (B134444) side chain of histidine possesses unique chemical properties that are critical for its diverse roles in protein structure and function. rsc.orgrsc.org

A key principle in designing probes for histidine is leveraging the nucleophilicity of its imidazole ring. nih.gov At physiological pH, the pKa of the imidazole group is approximately 6.0, meaning a significant portion of histidine residues are unprotonated and thus nucleophilic. nih.govsigmaaldrich.com This facilitates chemical reactions with electrophilic probes. nih.gov However, the reactivity of histidine can be highly dependent on its local microenvironment within the protein, which can influence its pKa and accessibility. nih.gov

Effective chemical probes for histidine must exhibit high selectivity and sensitivity. researchgate.net Selectivity is crucial to ensure the probe preferentially reacts with histidine over other nucleophilic residues like lysine (B10760008), cysteine, or serine. uark.edu This is often achieved by fine-tuning the electrophilicity of the probe's reactive group, or "warhead". uark.edu For instance, sulfonyl fluorides have been identified as a privileged electrophilic warhead for developing covalent inhibitors that can target histidine. nih.gov

The mechanism of action is a further critical aspect of probe design. Probes can be designed for reversible or irreversible binding. Covalent probes, which form a stable bond with the histidine residue, are particularly useful for applications like activity-based protein profiling (ABPP) and for identifying target proteins in complex biological mixtures. nih.govuark.edu The development of "turn-on" fluorescent probes, where fluorescence is enhanced upon binding to histidine, offers the advantage of low background signal and high sensitivity. researchgate.net

Table 1: Key Principles for Designing Histidine-Targeting Chemical Probes

| Principle | Description | Reference |

| Target Nucleophilicity | Exploiting the unprotonated, nucleophilic state of the imidazole side chain at physiological pH. | nih.gov |

| Selectivity | Achieving preferential reaction with histidine over other nucleophilic amino acids like lysine or cysteine. | uark.edu |

| Sensitivity | Enabling detection of low-abundance protein targets or subtle changes in protein state. | researchgate.net |

| Reporter Functionality | Incorporation of tags (e.g., fluorophores, biotin) for detection, imaging, or enrichment. | uark.edu |

| Mechanism of Action | Can be designed for either reversible or irreversible (covalent) binding depending on the research application. | nih.gov |

| Biocompatibility | The probe must be stable and functional in aqueous buffers and complex biological systems without causing significant perturbation. | researchgate.net |

Applications in Probing Protein Structure and Function

The unique properties of the L-histidine side chain, with its imidazole ring, are fundamental to the structure and function of many proteins. pfanstiehl.com It plays a critical role in coordinating metal ions, acting as a proton shuttle in enzyme catalysis, and stabilizing protein structures through hydrogen bonding and electrostatic interactions. sigmaaldrich.comnih.gov Chemical probes that target histidine can therefore be powerful tools for elucidating these roles. For example, modifying a key histidine residue can help to confirm its importance in an enzyme's active site or a protein's binding interface. rsc.org

A comprehensive review of the scientific literature was conducted to identify specific applications of N-Heptyl-L-histidine as a chemical probe for studying protein structure and function. This search did not yield any published research detailing the use of this specific compound for these purposes. While the principles of chemical probe design are well-established for histidine, the application of the N-heptyl derivative in this context is not documented in available scientific databases.

Investigation of Protein-Protein and Protein-Ligand Interactions

Protein-protein and protein-ligand interactions are central to virtually all cellular processes, from signal transduction to metabolic regulation. mdpi.commdpi.com Histidine residues are frequently found in the binding interfaces of proteins, where they can participate in a network of interactions that mediate complex formation. acs.org Chemical probes that can covalently label or report on the environment of these histidine residues are valuable for mapping interaction sites and studying the dynamics of binding events. rsc.org Techniques such as mass spectrometry and proximity-labeling methods like APEX have been employed to investigate these interactions. mdpi.comrsc.org

A targeted search of scientific literature and chemical databases was performed to find instances where this compound has been used as a chemical probe to investigate protein-protein or protein-ligand interactions. This search found no specific research findings or methodologies employing this compound for these applications.

Exploration of Post-Translational Modifications and Enzyme Activity

Post-translational modifications (PTMs) dramatically expand the functional diversity of the proteome, and histidine is subject to several important PTMs, including phosphorylation and methylation. rsc.orgnih.govfrontiersin.org These modifications can regulate enzyme activity, protein stability, and signaling pathways. abcam.comptgcn.com For example, histidine phosphorylation is known to be labile but plays a role in eukaryotic signaling. abcam.com Histidine methylation is involved in regulating key cellular processes like cytoskeletal dynamics. nih.gov Chemical tools and probes are essential for detecting and studying these transient and often low-abundance modifications. rsc.orgrsc.org

An extensive search of the scientific literature was conducted to identify the use of this compound as a chemical probe for the exploration of post-translational modifications or enzyme activity. The search did not uncover any studies that utilize this compound for these specific biochemical investigations. Therefore, there are no detailed research findings to report on this topic for the specified compound.

Advanced Applications and Future Research Directions

Development of Functional Supramolecular Materials and Hydrogels

N-Heptyl-L-histidine and similar histidine-based amphiphiles are instrumental in the bottom-up fabrication of functional supramolecular materials and hydrogels. These materials are held together by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. acs.orgnih.gov The self-assembly of these molecules leads to the formation of diverse nanostructures, including fibers, ribbons, and vesicles. acs.orgacs.org

Hydrogels formed from L-histidine derivatives demonstrate the ability to form fibrous networks. researchgate.net For instance, Nα-(4-n-alkyloxybenzoyl)-L-histidine amphiphiles, with varying alkyl chain lengths, have been shown to form thermoreversible hydrogels. nih.gov The n-octyl derivative, structurally similar to an N-heptyl derivative, exhibited robust gelation over a wide pH range. nih.gov These hydrogels can display high thermal stability, with melting temperatures exceeding body temperature, and significant mechanical strength. acs.orgnih.gov The formation and stability of these gels are attributed to a combination of π-π stacking, hydrophobic interactions, and hydrogen bonding. acs.orgnih.gov

Stimuli-Responsive Materials Based on pH Sensitivity

A key feature of histidine-containing materials is their responsiveness to pH. ucl.ac.ukacs.org The imidazole (B134444) ring of the histidine residue has a pKa in the physiological range, allowing it to be protonated or deprotonated in response to small changes in environmental pH. nih.govresearchgate.net This property is crucial for creating "smart" materials that can undergo structural and functional changes in specific biological environments, such as tumor microenvironments or endosomal compartments, which are typically more acidic than healthy tissue. nih.govnih.gov

This pH sensitivity allows for the controlled assembly and disassembly of supramolecular structures. acs.org For example, amphiphilic oligopeptides containing histidine can reversibly form amyloid-like fibrils in a pH-dependent manner. acs.org At neutral pH, the histidine residues are largely uncharged, promoting self-assembly through hydrophobic and other non-covalent interactions. nih.gov Upon a decrease in pH, the imidazole rings become protonated, leading to electrostatic repulsion that can cause the disassembly of the structure. researchgate.net This behavior is the basis for designing pH-responsive systems for various applications.

Integration into Nanotechnology and Hybrid Nanosystems

The unique properties of this compound and related amphiphiles make them ideal candidates for integration into nanotechnology and the creation of hybrid nanosystems. researchgate.netresearchgate.net These systems combine the advantages of both organic self-assembling molecules and inorganic nanomaterials.

One area of significant interest is the development of hybrid materials for therapeutic delivery. For instance, mesoporous silica (B1680970) nanoparticles (MSNs) have been functionalized with poly(L-histidine) to act as pH-sensitive "nanogates". rsc.org These gates can control the release of cargo from the pores of the MSNs in response to pH changes. rsc.org Similarly, the modification of chitosan (B1678972) with L-histidine has been shown to enhance the biological performance of nanocarriers. researchgate.net

Furthermore, L-histidine has been used to create chiral 2D organic-inorganic hybrid perovskites. rsc.org These materials exhibit interesting photoluminescent properties that can be tuned by altering their composition. rsc.org The incorporation of the chiral L-histidine molecule breaks the spatial symmetry of the perovskite structure, leading to novel optical and electronic properties. rsc.org

Computational and Theoretical Modeling of Interactions and Assemblies

Computational modeling plays a crucial role in understanding and predicting the self-assembly behavior of this compound and other amphiphiles. frontiersin.orgacs.org Molecular dynamics (MD) simulations and other computational techniques provide insights into the non-covalent interactions that drive the formation of supramolecular structures. researchgate.netoatext.com

These models can elucidate the roles of various interactions, such as hydrogen bonding, hydrophobic forces, and π-π stacking, in the stability and morphology of the resulting assemblies. mdpi.com For example, simulations have been used to study the interaction of parabens with lipid bilayers, revealing how different alkyl chain lengths affect their penetration and binding. oatext.com Similar approaches can be applied to this compound to understand its interaction with cell membranes and other biological structures.

Computational methods are also employed to predict the binding of molecules to proteins and other biological targets. nih.gov Docking studies and free energy calculations can identify potential binding sites and estimate the affinity of ligands. frontiersin.org This information is invaluable for the rational design of new materials and therapeutic agents. For instance, understanding the interactions between amino acids and inorganic nanoclusters through computational studies can guide the synthesis of novel hybrid materials. mdpi.com

Emerging Methodologies and Interdisciplinary Approaches in Chemical Biology

The study and application of this compound and related compounds are increasingly benefiting from emerging methodologies and interdisciplinary approaches at the intersection of chemistry and biology. zu.edu.pknih.gov

One such area is the development of novel bioconjugation strategies. nih.gov These methods allow for the precise attachment of molecules like this compound to proteins, peptides, and other biomolecules. This can be used to create targeted drug delivery systems or to modify the properties of biological molecules.

The field of supramolecular systems chemistry explores the complex behavior of self-assembling systems, drawing inspiration from biological processes. acs.org This approach seeks to understand how simple building blocks can give rise to complex functions through self-organization. Histidine-based amphiphiles are excellent model systems for these studies due to their tunable self-assembly properties. x-mol.net

Furthermore, the integration of nanotechnology with biology is leading to the development of sophisticated nanobio interfaces. acs.org Understanding the interactions between nanomaterials and biological systems, such as the formation of a protein corona, is critical for the design of safe and effective nanomedicines. acs.org The amphiphilic nature of this compound makes it a valuable component in the design of nanoparticles with controlled surface properties. nih.gov

Future Prospects for Designed Histidine-Based Amphiphiles in Scientific Research

Designed histidine-based amphiphiles, including this compound, hold immense promise for future scientific research across various disciplines. Their unique combination of properties opens up avenues for the development of advanced materials and technologies.

The inherent biocompatibility and biodegradability of amino acid-based materials make them attractive for biomedical applications. ucl.ac.uk Future research will likely focus on creating more sophisticated stimuli-responsive systems for targeted drug delivery and diagnostics. The ability to precisely control the self-assembly and disassembly of these materials in response to specific biological cues is a key area of investigation. acs.org

In the realm of materials science, the exploration of novel self-assembled nanostructures with unique optical, electronic, and mechanical properties will continue. The co-assembly of histidine-based amphiphiles with other molecules, such as aromatic amino acids or inorganic clusters, offers a pathway to create complex, functional materials. mdpi.comnih.gov

The synergy between experimental work and computational modeling will be crucial for accelerating progress in this field. frontiersin.org Predictive models will enable the rational design of new amphiphiles with tailored properties, reducing the need for extensive trial-and-error synthesis and characterization.

Q & A

Basic: What are the validated methods for synthesizing N-Heptyl-L-histidine with high purity?

Methodological Answer:

The synthesis of this compound involves introducing a heptyl group to the amino group of L-histidine. Key steps include:

- Acylation : Use heptyl chloride or heptyl anhydride under basic conditions (e.g., triethylamine) to modify the α-amino group.

- Protection/Deprotection : Employ tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect reactive side chains during synthesis .

- Purification : Reverse-phase HPLC or ion-exchange chromatography ensures purity (>95%). Validate purity using -NMR (peaks at δ 1.2–1.5 ppm for heptyl chain protons) and LC-MS (expected [M+H] ~312.2) .

Advanced: How does the heptyl chain influence this compound’s interaction with histidine-processing enzymes (e.g., histidine decarboxylase)?

Methodological Answer:

The hydrophobic heptyl chain alters binding kinetics and enzyme specificity:

- Competitive Inhibition Assays : Compare inhibition constants () of this compound with native histidine. For example, if increases, the heptyl group may sterically hinder active-site binding .

- Molecular Dynamics Simulations : Model interactions between the heptyl chain and hydrophobic enzyme pockets (e.g., using GROMACS or AMBER). Validate with mutagenesis studies targeting residues in the binding pocket .

- Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to measure enthalpy changes () and entropy () during binding .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : -NMR confirms the heptyl chain (δ 0.8–1.6 ppm) and imidazole protons (δ 7.1–8.5 ppm). -NMR identifies carbonyl carbons (δ ~170 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity. Retention time shifts indicate structural modifications .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight and detects side products (e.g., incomplete acylation) .

Advanced: How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

Methodological Answer:

Contradictions often arise from buffer composition or temperature fluctuations:

- pH-Dependent Stability Studies : Use phosphate (pH 6–8) and citrate (pH 3–6) buffers. Monitor degradation via UV-Vis at 210 nm (amide bond absorbance).

- Accelerated Stability Testing : Apply Arrhenius kinetics at 40°C, 60°C, and 80°C to extrapolate shelf-life. Use LC-MS to identify degradation products (e.g., histidine or heptanol) .

- Statistical Validation : Apply ANOVA to compare stability across pH groups. Report confidence intervals (95% CI) and effect sizes to address variability .

Basic: How is the identity of synthesized this compound validated against reference standards?

Methodological Answer:

- Co-injection with Standards : Mix the synthesized compound with a certified reference material (CRM) and analyze via HPLC. Identical retention times confirm identity .

- Cross-Validation with IR Spectroscopy : Compare carbonyl stretch frequencies (~1650 cm for amide bonds) and alkyl chain vibrations (~2900 cm) .

- Elemental Analysis : Match experimental C, H, N percentages with theoretical values (e.g., C: ~54%, H: ~8.5%, N: ~13%) .

Advanced: What mechanistic insights explain this compound’s role in modulating enzyme kinetics?

Methodological Answer:

- Pre-Steady-State Kinetics : Use stopped-flow spectrophotometry to measure rapid binding events. For histidine decarboxylase, monitor pyridoxal phosphate (PLP) cofactor fluorescence quenching .

- X-ray Crystallography : Resolve enzyme-ligand complexes to identify heptyl chain interactions (e.g., hydrophobic stacking with Phe-231 in histidine ammonia-lyase) .

- Kinetic Isotope Effects (KIE) : Compare with deuterated substrates to determine rate-limiting steps (e.g., C-H bond cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.